Lipophilicity Advantage: XLogP3 Comparison with 4-Methoxybenzoyl Analog
The iodine atom at the para position of the benzoyl group confers a substantial increase in lipophilicity relative to the 4-methoxybenzoyl analog. PubChem-computed XLogP3-AA for Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is 3.3, versus 2.6 for Methyl 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-41-2), representing a ΔXLogP3 of +0.7 log units [1][2]. This difference corresponds to an approximately five-fold greater partition coefficient, directly impacting membrane permeability, passive absorption, and non-specific binding in biochemical assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 4-Methoxybenzoyl analog (CAS 478246-41-2): XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (~5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For medicinal chemistry campaigns requiring enhanced passive membrane permeability or blood-brain barrier penetration, the 4-iodo compound offers a quantifiably higher lipophilicity than its 4-methoxy counterpart, eliminating the need for additional lipophilic modifications to the core scaffold.
- [1] PubChem. Compound Summary for CID 4351765, Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-42-3). XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/478246-42-3 View Source
- [2] PubChem. Compound Summary for CID 3774802, Methyl 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-41-2). XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/478246-41-2 View Source
